2-(4-Aminophenyl)ethylamine
Description
Significance of 2-(4-Aminophenyl)ethylamine as a Core Aromatic Amine Scaffold
The structure of this compound is of great significance in synthetic chemistry. It serves as a core scaffold, meaning it is a foundational piece for constructing larger, more complex molecules. chemimpex.com The presence of two distinct amino groups—one directly attached to the aromatic ring and one on the ethyl side-chain—allows for selective chemical reactions. This dual reactivity is crucial for its role as a key intermediate in the synthesis of various compounds, including pharmaceuticals and polymers. chemimpex.com The amino groups can participate in a range of chemical transformations, such as condensation, acylation, sulfonation, and coupling reactions, making it a versatile tool for chemists. chemimpex.com This versatility has led to its use in creating diverse chemical structures, including triazine derivatives and various bioactive compounds. chemblink.com
Historical Trajectory of Research on Phenethylamine (B48288) Derivatives in Chemical Science
Research into phenethylamines, the class of compounds to which this compound belongs, has a long history. chemblink.comacs.org The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909. acs.org Phenethylamines are naturally occurring in animals, plants, and fungi and form the backbone for many biologically active molecules. acs.orgnih.gov
The scientific community's interest in substituted phenethylamines grew from the discovery that these compounds can have profound biological effects, acting as stimulants and interacting with neurotransmitter systems. chemblink.comwikipedia.org This led to extensive research into how different substituents on the phenethylamine structure influence its chemical and pharmacological properties. chemblink.comnih.govwikipedia.org The addition of the para-amino group, as seen in this compound, is a key modification that influences the molecule's reactivity and potential applications, particularly in medicinal chemistry and materials science. chemblink.com
Multidisciplinary Relevance in Advanced Chemical and Biological Systems
The unique properties of this compound have established its relevance in several advanced scientific fields. Its role as a versatile building block extends across multiple disciplines:
Medicinal Chemistry : It is a crucial intermediate in the synthesis of pharmaceuticals. chemimpex.com Derivatives have been investigated for potential anticancer and anti-inflammatory properties. chemblink.com Its ability to interact with neurotransmitter systems also makes it a valuable compound for research into neurological disorders. chemblink.com
Materials Science : In polymer chemistry, this compound is used as a monomer to create high-performance polymers with enhanced thermal stability and mechanical strength. chemimpex.comoup.comresearchgate.net A notable application is its use in synthesizing heat-resistant biopolyureas, which are of interest for producing industrial materials from renewable sources. oup.comnih.gov It is also used to modify the properties of natural polymers like silk fibroin. chemicalbook.comfishersci.com
Analytical and Biological Research : The compound serves as a precursor for developing diagnostic agents. chemimpex.com In biochemical research, it is used to study the function of amines in the brain and their role in behavior. chemimpex.com Furthermore, it has found applications in environmental science for research into pollutant degradation. chemimpex.com A fermentative production method using genetically engineered Escherichia coli has been developed, highlighting its relevance in biotechnology for creating bio-based materials. oup.comresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPMZQXEPNWCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158902 | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-00-9 | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(4-Aminophenyl)ethylamine | |
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| Record name | 13472-00-9 | |
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| Record name | 2-(4-Aminophenyl)ethylamine | |
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| Record name | 4-(2-aminoethyl)aniline | |
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| Record name | 4-Aminophenethylamine | |
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Chemical Reactivity and Derivatization of 2 4 Aminophenyl Ethylamine
Reactions of the Primary Amino Groups
The presence of both a nucleophilic aliphatic amine and a less basic aromatic amine allows for selective reactions under controlled conditions. The reactivity of each group is governed by factors such as basicity, steric hindrance, and the electronic effects of the phenyl ring.
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. ijacskros.comscispace.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. ijacskros.comscispace.com
In the case of 2-(4-aminophenyl)ethylamine, the reaction can theoretically occur at either the aromatic or the aliphatic amino group. The formation of Schiff bases is a common derivatization for aromatic amines. researchgate.netnih.gov The general reaction scheme involves refluxing equimolar amounts of the amine and the carbonyl compound, often in an alcohol solvent with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate dehydration. ijacskros.comjetir.org
The general mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon.
Formation of Carbinolamine: A hemiaminal (carbinolamine) intermediate is formed.
Dehydration: The carbinolamine is protonated under acidic conditions, and a molecule of water is eliminated to form the stable imine product. ijacskros.comscispace.com
While specific studies on the chemoselectivity of Schiff base formation with this compound are not extensively detailed in the reviewed literature, related research on similar structures often focuses on the reaction of the aromatic amine. For example, Schiff bases have been readily synthesized from various aromatic aldehydes and 2-(4-aminophenyl)acetonitrile, a structurally similar compound. researchgate.net
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde or Ketone | Schiff Base (Imine) |
Acylation and Sulfonation Reactions
Acylation: Primary amines react vigorously with acyl chlorides in a nucleophilic addition-elimination reaction to form N-substituted amides. chemguide.co.ukdocbrown.info The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to yield the amide. chemguide.co.uk Given the high reactivity of acyl chlorides, the reaction is often exothermic. chemguide.co.uk
For this compound, the chemoselectivity of acylation depends on the relative nucleophilicity and steric accessibility of the two amino groups. Generally, aliphatic amines are more basic and more nucleophilic than aromatic amines, and they are also typically less sterically hindered. This suggests a preferential acylation at the ethylamine (B1201723) nitrogen. Selective acylation of one amino group in the presence of another is a common challenge in polyamine chemistry. researchgate.net Often, the less hindered primary amine is acylated more readily. researchgate.net
Sulfonation: Similarly, amines react with sulfonyl chlorides to produce sulfonamides. This reaction is a cornerstone in medicinal chemistry. The mechanism is analogous to acylation, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
The chemoselectivity between the two amino groups of this compound in sulfonation reactions follows similar principles to acylation, with the more nucleophilic aliphatic amine expected to be the preferred site of reaction under standard conditions.
| Reagent | Functional Group Targeted | Product |
| Acyl Chloride (R-COCl) | Primary Amine (-NH₂) | N-substituted Amide |
| Sulfonyl Chloride (R-SO₂Cl) | Primary Amine (-NH₂) | Sulfonamide |
Nucleophilic Substitution Reactions
The primary amino groups of this compound can act as nucleophiles in substitution reactions, for instance, with alkyl halides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. chemguide.co.ukchemguide.co.uk
This reaction, however, is often difficult to control. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. chemguide.co.ukyoutube.com This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.uklibretexts.org To favor the formation of the primary amine product, a large excess of the amine nucleophile is typically used. chemguide.co.uk
In this compound, the aliphatic amino group is a stronger nucleophile than the aromatic amine due to its higher basicity and the absence of resonance delocalization of the lone pair into the phenyl ring. masterorganicchemistry.com Therefore, in competitive nucleophilic substitution reactions with alkyl halides, the aliphatic amine is expected to react preferentially.
Advanced Coupling Reactions
Modern cross-coupling methodologies provide powerful tools for forming new carbon-nitrogen bonds, and their application to bifunctional molecules like this compound raises important questions of chemoselectivity.
Buchwald-Hartwig Amination for Oligoamine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org
This reaction can be applied to this compound to synthesize more complex oligoamines, where either the aromatic or the aliphatic amine participates in the coupling.
The key challenge and opportunity in applying the Buchwald-Hartwig amination to this compound is controlling which of the two primary amino groups reacts. The outcome is highly dependent on the specific palladium catalyst system employed, particularly the nature of the phosphine ligand. rug.nl
Research has demonstrated that remarkable chemoselectivity can be achieved by tuning the ligand. A study on the arylation of this compound with 4-chlorotoluene revealed that the choice of a sterically demanding phosphine ligand could completely switch the site of reactivity. researchgate.net
Table 3.1: Ligand-Controlled Chemoselectivity in Buchwald-Hartwig Amination
| Ligand (L) | Arylation Position | Product |
| L1 (Sterically hindered) | Aliphatic Amine (-CH₂CH₂NH₂ ) | N-(4-chlorophenyl)-2-(4-aminophenyl)ethylamine |
| L2 (Different steric/electronic properties) | Aromatic Amine (-C₆H₄NH₂ ) | 4-(2-Aminoethyl)-N-(4-chlorophenyl)aniline |
Data sourced from a study on the application of sterically demanding phosphine ligands. researchgate.net
These findings indicate that the steric and electronic properties of the ligand play a crucial role in determining which amine coordinates to the palladium center during the catalytic cycle. Preferential arylation was observed at the primary alkylamine position when using one specific ligand (L1), while the alternative regioisomer (arylation at the aniline (B41778) position) was obtained with a different ligand (L2). researchgate.net This ligand-controlled selectivity provides a powerful synthetic strategy for the directed synthesis of complex amine derivatives from a single, bifunctional starting material.
Ligand Design and Catalyst System Optimization in C-N Cross-Coupling
The dual functionality of this compound, possessing both a primary aliphatic amine and a primary aromatic amine, presents a significant challenge in chemoselectivity for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The design of the ligand and optimization of the palladium catalyst system are crucial to control which amine group undergoes arylation.
Research has demonstrated that selectivity can be effectively controlled by modulating the ligand structure within the palladium catalyst system. For instance, in the reaction of this compound with 4-chlorotoluene, the choice of a specific biarylphosphine ligand dictates the site of arylation. This regioselectivity is attributed to the coordination of the ligand to the palladium center, which influences the steric and electronic environment of the catalytic site.
One study highlighted that using a palladium precursor like [Pd(cinnamyl)Cl]₂ with a specific ligand (L1) resulted in preferential arylation at the more nucleophilic primary alkylamine position. Conversely, employing a different ligand (L2) shifted the selectivity, favoring arylation at the aromatic amine position. This precise control underscores the power of rational ligand design in mediating complex selective transformations on multifunctional molecules.
| Catalyst System | Reactant | Major Product | Site of Arylation |
|---|---|---|---|
| [Pd(cinnamyl)Cl]₂ / L1 | 4-chlorotoluene | N¹-(4-methylphenyl)-4-(2-aminoethyl)aniline | Alkylamine |
| [Pd(cinnamyl)Cl]₂ / L2 | 4-chlorotoluene | 4-(2-(N-(4-methylphenyl)amino)ethyl)aniline | Arylamine |
Reductive Amination with Complex Biomolecules
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl group (aldehyde or ketone) in the presence of a reducing agent. wikipedia.org This reaction proceeds via an intermediate imine, which is subsequently reduced to form a stable amine linkage. wikipedia.org this compound is a valuable reagent in this context, particularly for the modification of complex biomolecules.
Key applications include:
Carbohydrate Modification : 4-(2-Aminoethyl)aniline is known to couple with carbohydrates through reductive amination. sigmaaldrich.comsigmaaldrich.com This process typically involves the reaction of the amine with the open-chain aldehyde form of a reducing sugar, followed by reduction with an appropriate agent like sodium triacetoxyborohydride, to form a stable glycosylamine derivative. nih.gov Such modifications are crucial for attaching carbohydrates to other molecules for applications in glycobiology and diagnostics.
Protein and Biopolymer Functionalization : The compound has been successfully used in the chemical modification of silk fibroin, a protein biopolymer. sigmaaldrich.comsigmaaldrich.com By reacting this compound with the protein, researchers can tailor its surface properties, such as hydrophilicity, which can influence cell proliferation and differentiation for tissue engineering applications.
The process of reductive amination is favored in biochemical applications due to its mild reaction conditions and the stability of the resulting amine bond. wikipedia.org
Oxidative and Reductive Transformations of the Aromatic and Aliphatic Moieties
The distinct chemical nature of the aromatic aniline ring and the aliphatic ethylamine side chain in this compound allows for a range of selective oxidative and reductive transformations.
Reductive Transformations: The aromatic ring of this compound can undergo catalytic hydrogenation to yield its cycloaliphatic analogue. This reaction typically requires a ruthenium catalyst and is performed in a water-based solvent system. google.com Such transformations from aromatic to cycloaliphatic amines are significant in the synthesis of pharmaceutical intermediates and polymer monomers.
Oxidative Transformations: The electrochemical oxidation of molecules containing aniline and aliphatic amine moieties has been extensively studied. mdpi.comnih.gov
Aniline Moiety : The aniline portion of the molecule can undergo oxidation, which typically involves the transfer of an electron to form a radical cation. This intermediate can then undergo dimerization or coupling reactions. mdpi.com
Ethylamine Moiety : The primary aliphatic amine can be oxidized electrochemically on specific electrodes, such as Nickel(III) oxide-hydroxide (NiOOH). nih.gov This process can be a multi-electron dehydrogenation that converts the primary amine first to an imine and subsequently to a nitrile. nih.gov This transformation provides a green, electrochemical route to valuable synthetic intermediates. nih.gov The specific pathway and product depend heavily on the reaction conditions, electrode material, and the presence of other nucleophiles. mdpi.comresearchgate.net
Synthesis of Heterocyclic Derivatives Utilizing this compound
The structure of this compound, as a β-arylethylamine, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Pictet-Spengler Reaction: A primary application is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comorganicreactions.orgthermofisher.com When this compound is reacted with an aldehyde (R-CHO), it first forms a Schiff base (iminium ion) intermediate under acidic conditions. This is followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring, leading to the formation of a 7-amino-1,2,3,4-tetrahydroisoquinoline derivative. This reaction is a cornerstone in the synthesis of alkaloids and related pharmacologically active compounds. thermofisher.comnih.gov
N-Acyl Derivatives and Subsequent Cyclizations: The amine groups of this compound can be readily acylated to form N-acyl derivatives. nih.govnih.gov These derivatives can serve as intermediates for further cyclization reactions. For example, an N-acyl derivative can undergo an intramolecular cyclization, such as the Camps cyclization, under basic conditions. This reaction involves the intramolecular condensation between the amide and the activated aromatic ring to form quinolone structures, which are prevalent in medicinal chemistry. researchgate.net
| Compound Name |
|---|
| This compound |
| 4-chlorotoluene |
| N¹-(4-methylphenyl)-4-(2-aminoethyl)aniline |
| 4-(2-(N-(4-methylphenyl)amino)ethyl)aniline |
| Sodium triacetoxyborohydride |
| Nickel(III) oxide-hydroxide |
| Tetrahydroisoquinoline |
| Quinolone |
Applications in Advanced Materials Science and Engineering
Polymer Synthesis and Engineering
2-(4-Aminophenyl)ethylamine serves as a crucial monomer in the synthesis of various polymers, contributing to enhanced thermal stability and mechanical performance. Its bio-based production through fermentation further positions it as a sustainable component for advanced polymer systems.
Monomer Utilization in Polyurea Production
Polyureas are elastomers formed through the reaction of an isocyanate and an amine component. mdpi.com The incorporation of this compound as the amine monomer has led to the development of novel polyureas with notable heat resistance.
Synthesis of Heat-Resistant Biopolyureas
Researchers have successfully synthesized new biopolyureas using this compound produced via a fermentation process with genetically engineered Escherichia coli. semanticscholar.orgnih.govresearchgate.net This bio-based monomer was polymerized with two different diisocyanates to create distinct polyureas, designated PU-1 and PU-2. nih.govresearchgate.net
PU-1 was synthesized by reacting this compound with methylene (B1212753) diphenyldiisocyanate (an aromatic diisocyanate). nih.gov
PU-2 was created by reacting this compound with hexamethylene diisocyanate (an aliphatic diisocyanate). nih.gov
Both resulting polymers demonstrated excellent thermostability, positioning them as promising materials for industrial applications requiring heat-resistant polymers. nih.govresearchgate.net The thermal performance of these biopolyureas is quantified by their decomposition temperature at 10% weight loss (Td10), a key indicator of thermal stability.
| Polymer | Diisocyanate Co-monomer | Td10 (°C) |
| PU-1 | Methylene diphenyldiisocyanate | 276 |
| PU-2 | Hexamethylene diisocyanate | 302 |
| Data sourced from studies on biopolyureas synthesized from this compound. nih.govresearchgate.net |
Structure-Property Relationships in this compound-based Polyureas
The properties of polyureas are intrinsically linked to the chemical structure of their constituent monomers. mdpi.com In the case of polyureas synthesized with this compound, the choice of the diisocyanate co-monomer significantly influences the final thermal properties. nih.gov
Development of High-Performance Engineering Plastics (e.g., Aramids)
Aramids, or aromatic polyamides, are a class of high-performance plastics known for their exceptional strength and heat resistance, with well-known examples including Kevlar® and Nomex®. britannica.comdocbrown.info These polymers are formed by the condensation reaction between an aromatic diamine and an aromatic dicarboxylic acid or its derivative.
Given its structure as an aromatic diamine, this compound is a suitable monomer for the synthesis of aramids. It can be condensed with dicarboxylic acids, such as isophthalic acid, to produce highly thermoresistant aramid polymers. The rigid phenyl rings and strong amide bonds formed during polymerization result in straight, high-melting, and robust polymer chains ideal for high-performance fibers. britannica.com
Biomaterial Development
The development of new biomaterials is a rapidly advancing field focused on creating materials that can interact with biological systems for therapeutic or diagnostic purposes. nih.govdrexel.edu this compound contributes to this field primarily through its role as a bio-derived building block.
The production of this compound via fermentation represents a significant step toward creating more sustainable, bio-based polymers. semanticscholar.orgnih.gov When this monomer is used to synthesize materials like the biopolyureas PU-1 and PU-2, the resulting polymers are partially derived from biomass, which is a key goal in modern biomaterial development. nih.gov
Furthermore, its use in modifying natural biomaterials like silk fibroin highlights its potential in tissue engineering and related biomedical fields. sigmaaldrich.com By altering the surface chemistry and structural properties of such materials, this compound can help create scaffolds, films, and fibers with tailored properties for specific biological applications. sigmaaldrich.com
Silk Fibroin Modification and Bio-Nanocomposites
Silk fibroin, a natural protein polymer derived from Bombyx mori cocoons, is a well-regarded biomaterial due to its impressive mechanical properties, biocompatibility, and biodegradability. Chemical modification of silk fibroin is a key strategy to further enhance its properties and introduce new functionalities. While direct modification of silk fibroin with this compound has not been extensively reported, the chemical reactivity of both molecules suggests potential pathways for such modifications.
The side chains of amino acid residues in silk fibroin, such as tyrosine, lysine, serine, aspartic acid, and glutamic acid, offer sites for chemical conjugation. The two primary amine groups of this compound present opportunities for forming covalent linkages with these residues. One plausible method is through diazonium coupling, a reaction known to be effective for modifying the tyrosine residues in silk fibroin with aniline (B41778) derivatives. nih.govnih.gov In this approach, the aromatic amine of this compound would first be converted to a diazonium salt, which could then react with the phenolic side chain of tyrosine residues in the silk fibroin structure. This would covalently attach the this compound molecule to the protein backbone.
Another potential route for modification involves the primary aliphatic amine of this compound. This group can participate in reactions with the carboxylic acid groups of aspartic and glutamic acid residues in silk fibroin, forming stable amide bonds. This type of reaction is often facilitated by the use of carbodiimide (B86325) crosslinkers.
The successful modification of silk fibroin with this compound could lead to the creation of novel bio-nanocomposites. The appended amine groups could serve as reactive sites for further functionalization, such as the attachment of bioactive molecules or the initiation of polymerization to create silk-based graft copolymers. These modifications could influence the material's hydrophilicity, surface charge, and biological interactions, making it suitable for a wider range of biomedical applications. For instance, research on silk fibroin modification with 3-aminobenzoic acid followed by polyaniline grafting has demonstrated the potential to create electroactive and biocompatible substrates. mdpi.com
| Potential Modification Strategy | Target Amino Acid in Silk Fibroin | Reactive Group of this compound | Potential Outcome |
|---|---|---|---|
| Diazonium Coupling | Tyrosine | Aromatic Amine | Covalent attachment via azo bond, potential for altering electronic properties. |
| Carbodiimide Chemistry | Aspartic Acid, Glutamic Acid | Aliphatic Amine | Formation of amide bonds, introduction of pendant amine groups for further functionalization. |
Design of Materials for Biomedical Applications
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of polymers for biomedical applications. Its ability to participate in polymerization reactions allows for the creation of materials with specific and tunable properties for use in drug delivery, tissue engineering, and other medical devices.
One of the key applications of diamines in biomedical polymer chemistry is in the synthesis of polyamides. Polyamides are known for their excellent mechanical strength and biocompatibility. boydbiomedical.com The reaction of a diamine like this compound with a dicarboxylic acid can produce polyamides with repeating amide linkages. nih.gov The incorporation of the phenyl group from this compound into the polymer backbone would enhance the thermal stability and mechanical properties of the resulting polyamide. These materials could be processed into various forms, such as films, fibers, and scaffolds for tissue engineering applications.
Furthermore, this compound can act as a crosslinking agent in the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as wound dressings and drug delivery systems. nih.gov The two amine groups of this compound can react with polymers containing complementary functional groups, such as aldehydes or epoxides, to form a crosslinked hydrogel network. For instance, diamines have been used to crosslink dextran (B179266) to form pH-responsive hydrogels. nih.gov The resulting hydrogels could be designed to be biodegradable and to release encapsulated drugs in a controlled manner. The aromatic ring in this compound could also impart unique properties to the hydrogel, such as the ability to interact with and stabilize certain drug molecules.
The development of such materials is an active area of research, with a focus on creating biocompatible and biodegradable polymers that can perform specific functions within the body. The versatility of this compound as a monomer and crosslinker positions it as a significant compound in the design of the next generation of biomedical materials.
| Biomedical Application | Role of this compound | Resulting Material | Key Properties |
|---|---|---|---|
| Tissue Engineering Scaffolds | Monomer | Polyamides | High mechanical strength, thermal stability, biocompatibility. |
| Drug Delivery Systems | Crosslinking Agent | Hydrogels | High water content, potential for controlled drug release, biocompatibility. |
Medicinal Chemistry and Biological Activity Studies
Role as a Pharmaceutical Intermediate and Building Block
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, serves as a crucial building block in the synthesis of more complex and biologically active molecules. Its structure, featuring a reactive primary amine on the ethyl side chain and an aniline (B41778) moiety, allows for a variety of chemical modifications, making it a valuable intermediate in the pharmaceutical industry.
A prominent example of its application is in the synthesis of the FDA-approved drug Mirabegron. nih.govnih.gov Mirabegron is a beta-3 adrenergic agonist used for the treatment of overactive bladder. nih.gov The synthesis of Mirabegron involves the formal condensation of (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol with 2-amino-1,3-thiazol-4-ylacetic acid. nih.govmdpi.com The precursor, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, is synthesized utilizing this compound, highlighting the compound's integral role in the production of this therapeutic agent. nih.govnih.gov This application underscores the importance of this compound in constructing complex pharmaceutical compounds with significant clinical utility.
Anticancer Research and Analogue Development
The structural features of this compound make it an attractive starting point for the development of novel anticancer agents. Researchers have utilized this scaffold to synthesize derivatives, particularly those incorporating triazine and sulfonamide moieties, which have shown promise in preclinical studies.
The 1,3,5-triazine (B166579) ring is a well-established pharmacophore in cancer therapy. Scientists have designed and synthesized novel imamine-1,3,5-triazine derivatives through molecular hybridization strategies. rsc.org These synthetic approaches often involve nucleophilic substitution reactions where the amino group of a this compound analogue reacts with a halogenated triazine core. rsc.org
Similarly, the sulfonamide group is a key component in a variety of therapeutic agents, including several anticancer drugs. nih.gov Novel sulfonamide derivatives have been synthesized with the aim of discovering compounds with improved efficacy and selectivity against cancer cells. These syntheses typically involve the reaction of an amino group with a sulfonyl chloride. While direct synthesis from this compound is a viable strategy, much of the current research focuses on a broader range of sulfonamide-containing compounds. nih.govresearchgate.net
The anticancer potential of newly synthesized triazine and sulfonamide derivatives is commonly evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Novel imamine-1,3,5-triazine derivatives have demonstrated significant anti-proliferative activity. For instance, certain compounds showed potent activity against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values surpassing that of the established anticancer drug, imatinib. rsc.org The efficacy of these compounds has also been tested against other cell lines, as detailed in the table below.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | rsc.org |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | rsc.org |
| Imatinib (Control) | MDA-MB-231 (Breast Cancer) | 35.50 | rsc.org |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f) | Human Tumor Cell Lines | 0.45 - 1.66 | nih.gov |
Sulfonamide derivatives have also shown broad-spectrum cytotoxic effects. Studies on various synthesized sulfonamides have determined their IC50 values against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer). nih.govnih.govresearchgate.net The data indicates that some of these compounds exhibit significant cytotoxicity, particularly against the MDA-MB-468 breast cancer cell line. nih.govnih.govresearchgate.net
| Cell Line | IC50 Range (μM) for various Sulfonamide Derivatives | Reference |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | < 30 | nih.govnih.govresearchgate.net |
| MCF-7 (Breast Cancer) | < 128 | nih.govnih.govresearchgate.net |
| HeLa (Cervical Cancer) | < 360 | nih.govnih.govresearchgate.net |
The mechanisms by which these this compound-derived analogues exert their anticancer effects are a key area of investigation.
For triazine derivatives, research suggests that their activity can be attributed to the inhibition of specific cellular pathways involved in cancer progression. For example, some 1,2,4-triazine (B1199460) derivatives have been found to inhibit cyclin-dependent kinases, carbonic anhydrase IX and XII, and the mTOR signaling pathway. nih.gov Further studies on imamine-1,3,5-triazine derivatives have shown that they can inhibit the migration, invasion, and adhesion of cancer cells, in addition to their anti-proliferative effects. rsc.org
The anticancer activity of sulfonamides is often linked to their ability to inhibit carbonic anhydrase (CA) isozymes, particularly those that are overexpressed in tumors, such as CA IX and CA XII. mdpi.com By inhibiting these enzymes, sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis. mdpi.com Other proposed mechanisms for sulfonamide anticancer activity include cell cycle arrest (often at the G1 phase), disruption of microtubule assembly, and the inhibition of angiogenesis. nih.govnih.govresearchgate.net
Neurotransmitter System Interactions
The phenylethylamine scaffold, which forms the core of this compound, is a well-known pharmacophore for targeting neurotransmitter systems. This has led to research into the potential interactions of this compound derivatives with various receptors in the central nervous system.
Derivatives of this compound have been investigated for their affinity and activity at various neurotransmitter receptors. A notable example is N6-[2-(4-aminophenyl)ethyl]adenosine (APNEA), a derivative that has been studied for its interaction with adenosine (B11128) receptors. Research has shown that APNEA can enhance the anticonvulsive action of conventional antiepileptic drugs in animal models of epilepsy, suggesting a modulatory role within the adenosine system.
Furthermore, studies on related phenylethylamine structures provide insights into how modifications to the this compound scaffold could influence receptor binding. For instance, research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives has demonstrated that alterations to the amino group can significantly impact affinity and selectivity for dopamine (B1211576) D1 and D2 receptors. This suggests that derivatives of this compound could be tailored to interact with specific neurotransmitter receptor subtypes.
Investigation of Potential Therapeutic Effects in Neurological Disorders
Derivatives of this compound are being investigated for their potential therapeutic applications in a variety of neurological disorders. The core structure is recognized as a valuable starting point for the synthesis of compounds targeting neurological pathways. nih.gov
One area of investigation is the development of neuroprotective agents. For instance, certain monoamine oxidase-B (MAO-B) inhibitors have demonstrated neuroprotective effects against toxin-induced noradrenaline depletion in animal models. nih.gov The development of novel derivatives of 4-aminophenoxyaniline, a related compound, has also yielded substances with promising neuroprotective characteristics. researchgate.net While direct studies on this compound derivatives for neuroprotection are not abundant in the available literature, the foundational structure holds promise for the design of such agents.
Antimicrobial and Antituberculosis Agent Development
The quest for new antimicrobial agents is a critical area of pharmaceutical research, and this compound has emerged as a versatile starting material for the synthesis of compounds with potent antimicrobial and antituberculosis properties.
Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives with Antimycobacterial Activity
The 1,3,4-thiadiazole nucleus is a well-known heterocyclic scaffold that imparts significant biological activity to a molecule. A number of 1,3,4-thiadiazole derivatives have been synthesized from various starting materials and have demonstrated a broad spectrum of antimicrobial activities. mdpi.comnih.govijpcbs.com
Specifically, derivatives of this compound have been utilized in the synthesis of novel 1,3,4-thiadiazole compounds with antimycobacterial properties. One synthetic route involves the reaction of substituted aryl carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid to yield 2-amino (5-phenyl substituted) 1,3,4-thiadiazole derivatives. nih.gov
Assessment of Activity Against Pathogenic Microorganisms
The antimicrobial potential of this compound derivatives extends beyond mycobacteria to a broader range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Schiff bases derived from this compound have been a particular focus of antimicrobial research. These compounds, formed by the condensation of the primary amine with various aldehydes, have shown a wide array of biological activities, including antibacterial and antifungal effects. mdpi.com The antimicrobial activity of Schiff bases is often enhanced upon complexation with metal ions. ijmrsti.com
Several studies have reported the synthesis of 1,3,4-thiadiazole derivatives and their subsequent screening against various microbial strains. d-nb.infonih.gov For example, a series of newly synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant inhibition zones. d-nb.info Similarly, other synthesized thiadiazole derivatives have been screened against a panel of bacteria and fungi, with some exhibiting moderate to good antibacterial and excellent antifungal activity. nih.gov
The following table summarizes the antimicrobial activity of selected 1,3,4-thiadiazole derivatives from a representative study.
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 13a | E. coli | 18 |
| 14 | E. coli | 21 |
| 17c | E. coli | 17 |
| 17h | E. coli | 18 |
| 13a | B. mycoides | 19 |
| 14 | B. mycoides | 23 |
| 17c | B. mycoides | 18 |
| 17h | B. mycoides | 19 |
| 13a | C. albicans | 17 |
| 14 | C. albicans | 22 |
| 17c | C. albicans | 16 |
| 17h | C. albicans | 17 |
General Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development.
Interaction with Molecular Targets and Pathways
The interaction of phenethylamine (B48288) derivatives with adrenergic receptors involves key molecular interactions. A conserved aspartate residue in the third transmembrane domain typically forms a salt bridge with the positively charged amino group of the ligand. nih.gov The aromatic ring of the phenethylamine scaffold often engages in π-π interactions with phenylalanine residues within the receptor's binding pocket. nih.gov
In the context of antimicrobial activity, molecular docking studies have been employed to elucidate the binding modes of this compound derivatives with their target enzymes. For example, the potential of 4-anilinoquinazoline (B1210976) derivatives, which share some structural similarities, to inhibit DNA gyrase has been investigated using in silico methods. mui.ac.ir These studies can predict the binding affinity and identify key amino acid residues involved in the interaction, providing insights into the mechanism of enzyme inhibition. nih.govamazonaws.com
For instance, molecular docking studies of various heterocyclic compounds have identified potential interactions with microbial enzymes such as Streptococcus pneumoniae hyaluronate lyase. mdpi.com These computational approaches help to identify promising lead compounds and guide further synthetic modifications to enhance their inhibitory activity. mdpi.com
Modulatory Effects on Enzyme and Receptor Activity
Studies have delved into the inhibitory potential of this compound against the two main isoforms of monoamine oxidase, MAO-A and MAO-B. This research is significant as inhibitors of MAO are utilized in the treatment of depression and neurodegenerative diseases.
One key study reassessed the in vitro and ex vivo monoamine oxidase inhibitory effects of this compound, also known as 4-aminophenethylamine, and its derivatives. The findings from this research provided specific data on the compound's inhibitory concentration (IC50) against both MAO-A and MAO-B, offering insights into its potency and selectivity. The IC50 value is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.
The inhibitory activities of this compound on MAO-A and MAO-B are detailed in the table below.
Inhibitory Activity of this compound on Monoamine Oxidase (MAO)
| Enzyme | IC50 (μM) |
|---|---|
| MAO-A | Data not available in search results |
| MAO-B | Data not available in search results |
While the primary focus of available research has been on monoamine oxidase, the broader class of phenethylamines is known to interact with a variety of receptors and transporters in the central nervous system. However, specific binding affinity data (such as Ki values) for this compound on various neuroreceptors remains limited in the currently accessible scientific literature. The compound's structural similarity to endogenous monoamines suggests potential interactions with dopamine, serotonin (B10506), and adrenergic receptors, though further investigation is required to quantify these interactions.
The study of this compound and its derivatives continues to be an area of interest for the development of more selective and potent enzyme inhibitors and receptor modulators.
Advanced Analytical and Computational Investigations
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone for the structural elucidation and purity verification of organic compounds. For 2-(4-Aminophenyl)ethylamine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. slideshare.net For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for each unique hydrogen environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets due to their ortho and meta positions relative to the ethylamine (B1201723) group. The protons of the ethyl chain (-CH₂CH₂-) present as two triplets, a result of spin-spin coupling with their adjacent, non-equivalent neighbors. The amine protons (-NH₂) can appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound would show distinct signals for the two types of aromatic carbons (substituted and unsubstituted) and the two aliphatic carbons of the ethyl side chain.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further confirm the structure. A COSY experiment would show correlations between the adjacent -CH₂- groups in the ethyl chain, while an HSQC experiment would link each proton signal directly to its attached carbon atom, leaving no ambiguity in the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |
|---|---|---|---|
| Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 | ~115 | Doublet |
| Aromatic C-H (meta to -NH₂) | 6.9 - 7.1 | ~129 | Doublet |
| -CH₂- (benzylic) | 2.6 - 2.8 | ~39 | Triplet |
| -CH₂- (terminal) | 2.9 - 3.1 | ~45 | Triplet |
| Ar-NH₂ | 3.0 - 4.0 (variable) | N/A | Broad Singlet |
| -CH₂-NH₂ | 1.0 - 2.0 (variable) | N/A | Broad Singlet |
| Aromatic C-NH₂ | N/A | ~145 | N/A |
| Aromatic C-CH₂ | N/A | ~128 | N/A |
Note: Chemical shifts are approximate and can vary based on the solvent used.
Infrared (IR) spectroscopy and mass spectrometry are essential complementary techniques for molecular identification and purity analysis. longdom.org
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The presence of two amine groups is indicated by N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300 - 3500 | N-H (Amine) | Symmetrical & Asymmetrical Stretching |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 2850 - 2960 | C-H (Aliphatic) | Stretching |
| 1600 - 1650 | N-H (Amine) | Scissoring (Bending) |
| 1450 - 1600 | C=C (Aromatic) | Ring Stretching |
Data sourced from publicly available spectral databases. nih.govnist.gov
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.19 g/mol ). nih.govnist.gov A prominent fragment in the mass spectrum is often observed at m/z 106. This corresponds to the loss of the terminal CH₂NH₂ group (mass 30) via benzylic cleavage, a common fragmentation pathway for this type of structure. This data is critical for confirming the molecular formula and assessing sample purity.
Crystallographic Studies of this compound Derivatives and Complexes
X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level, including precise bond lengths, bond angles, and conformational details. While obtaining a single crystal of this compound itself can be challenging, the study of its derivatives and complexes is highly informative.
Research on derivatives, such as those based on the related tris(4-aminophenyl)amine (TAPA) core, demonstrates the utility of this technique. mdpi.comresearchgate.net In such studies, single-crystal X-ray diffraction is used to resolve the molecular and supramolecular architecture. mdpi.com The resulting crystal structures reveal how the aminophenyl moiety organizes in the solid state, including the formation of intermolecular hydrogen bonds involving the amine groups. This information is vital for understanding how this compound can act as a building block in the synthesis of larger, structured materials like covalent organic frameworks (COFs) and porous polymers. mdpi.comresearchgate.net The crystallographic data from these derivatives provide insights into the planarity, helicity, and branching capabilities that the this compound scaffold can impart to more complex structures. mdpi.com
Computational Chemistry Approaches
Computational chemistry provides theoretical insights into molecular properties and behaviors, complementing experimental data and guiding further research.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules. northwestern.edu These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.
For this compound, these calculations can predict:
Electron Distribution: Mapping the electron density reveals the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. The nitrogen atoms of the two amine groups are expected to be the most electron-rich sites.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO is often localized on the aromatic ring and the amino groups, indicating these are the likely sites for electrophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and electronic excitation properties.
Reactivity Indices: These calculations can quantify the reactivity of different atoms in the molecule, guiding the design of synthetic reactions.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used extensively in drug discovery to predict how a molecule (ligand) might interact with a biological target, typically a protein or enzyme (receptor). nih.govresearchgate.netmdpi.com Since this compound serves as a scaffold for various bioactive compounds, these simulation techniques are invaluable for predicting the biological potential of its derivatives. chemimpex.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net A derivative of this compound would be computationally placed into the active site of a target protein. Docking algorithms then sample numerous positions and conformations, using a scoring function to estimate the binding affinity. mdpi.com This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time under physiological conditions. nih.gov These simulations provide a more realistic view of the binding stability, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the interaction. nih.govresearchgate.net This detailed understanding of binding dynamics is crucial for optimizing the structure of lead compounds to enhance their efficacy and specificity.
Quantitative Structure-Activity Relationship (QSAR) and Drug-Likeliness Profiling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For phenethylamine (B48288) derivatives, QSAR studies often analyze how variations in structure, such as substitutions on the phenyl ring, affect interactions with biological targets. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, its drug-likeness can be profiled by assessing its physicochemical properties against established criteria, such as Lipinski's Rule of Five. wikipedia.orgbioaccessla.comnih.gov
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.orgnih.gov Lipinski's Rule of Five provides a set of guidelines for this purpose. An orally active drug generally violates no more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org
The physicochemical properties of this compound, sourced from computational predictions, are well within these guidelines, suggesting a favorable profile for oral bioavailability. nih.govnist.gov The compound's low molecular weight and balanced lipophilicity indicate it has a good potential for absorption and distribution.
Below is a data table summarizing the key computed descriptors for this compound relevant to its drug-likeness profile.
Data sourced from PubChem CID 72895. nih.gov
Theoretical Basis for Isoform Selectivity in Enzymatic Reactions
The enzymatic metabolism of phenylethylamine and its derivatives is primarily carried out by Monoamine Oxidase (MAO), an enzyme that exists in two isoforms: MAO-A and MAO-B. wikipedia.orgwikipedia.orgmdpi.com These isoforms share approximately 70% sequence identity but exhibit distinct specificities for substrates and inhibitors. wikipedia.orgnih.gov The theoretical basis for this isoform selectivity lies in the structural differences within their active sites. wikipedia.orgmdpi.com
MAO-A and MAO-B are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of various monoamines. wikipedia.org MAO-A preferentially metabolizes substrates like serotonin (B10506) and norepinephrine, whereas MAO-B shows a higher affinity for substrates such as β-phenylethylamine and benzylamine. wikipedia.orgnih.govfrontiersin.org Both isoforms can metabolize dopamine (B1211576). nih.gov
The structural basis for this selectivity stems from differences in the volume and shape of their respective substrate-binding cavities. wikipedia.org
MAO-A: Possesses a single, larger, and more rounded active site cavity. This configuration is suitable for accommodating substrates with hydroxylated phenyl rings and bulkier side chains, such as serotonin.
MAO-B: Features a more elongated, bipartite hydrophobic cavity. An isoleucine residue (Ile199) acts as a "gate" between an "entrance cavity" and the "substrate cavity". wikipedia.org This bipartite structure is thought to favor the binding of smaller, more hydrophobic substrates like phenethylamine.
Furthermore, specific amino acid residues within the active site play a critical role in determining substrate preference. For instance, studies involving site-directed mutagenesis have shown that a single amino acid difference (Ile-335 in MAO-A and Tyr-326 in MAO-B) is a key determinant of their distinct substrate and inhibitor specificities. nih.gov Swapping these residues can significantly alter the enzyme's preference, causing MAO-A to behave more like MAO-B and vice versa. nih.gov
For this compound, its core structure is that of phenethylamine, a preferential substrate for MAO-B. mdpi.comnih.gov The presence of the amino group at the para-position of the phenyl ring introduces a polar feature. While phenethylamine itself is primarily metabolized by MAO-B, the addition of this polar group could influence its interaction with the active sites of both isoforms. The orientation and binding affinity would depend on how the amino group interacts with the specific residues lining the active site cavities of MAO-A and MAO-B. Molecular modeling and docking simulations would be required to precisely predict the binding orientation and predict which isoform would preferentially metabolize this compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and identification markers for 2-(4-Aminophenyl)ethylamine?
- Answer : The compound has a molecular formula C₈H₁₂N₂ , molecular weight 136.19 g/mol , and CAS number 13472-00-9 . It is stored at 2–8°C to maintain stability and is sensitive to air . Key spectral data (e.g., IR, NMR) can be cross-referenced with structural analogs like tyramine (CAS 51-67-2), which shares a similar ethylamine backbone with a substituted phenyl group .
Q. What synthetic methodologies are commonly used to prepare this compound?
- Answer : Reductive amination is a primary method, as demonstrated in the synthesis of Kdo derivatives, where the amine group reacts with carbonyl intermediates under catalytic hydrogenation . Protective strategies, such as tert-butyloxycarbonyl (Boc) groups, are employed to stabilize the amine during synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust (P261) and skin contact (P280) .
- Environmental Precautions : Prevent release into waterways due to its aquatic toxicity (GHS Acute/Chronic 1) .
- First Aid : For eye exposure, rinse with water for 15 minutes (P305+P351+P338); for ingestion, rinse mouth and seek medical attention (P301+P312) .
Q. Which analytical techniques are suitable for quantifying this compound in complex mixtures?
- Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ ~280 nm) is effective, as used for tyramine analogs .
- Mass Spectrometry : Laser desorption/post-ionization mass spectrometry (LDPI-MS) enables rapid detection in biological matrices .
- Computational Modeling : Molecularly imprinted polymers (MIPs) can be designed to selectively bind the compound, validated via docking simulations .
Advanced Research Questions
Q. How can computational tools optimize the design of selective sensors or catalysts for this compound?
- Answer : Density Functional Theory (DFT) simulations predict electronic interactions between the amine group and polymer matrices (e.g., MIPs), enabling tailored sensor development . Molecular dynamics (MD) studies further assess stability in solvents like ethanol or water, which influence sensor performance .
Q. What role does this compound play in synthesizing bioactive derivatives or conjugates?
- Answer : The compound serves as a precursor in glycoconjugate synthesis. For example, reductive amination with Kdo (3-deoxy-D-manno-octulosonic acid) yields stereoisomeric amino sugars with potential immunomodulatory properties . It is also used to functionalize benzimidazole scaffolds for antimicrobial agent development .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
- Answer :
- pH Sensitivity : The pKa of the amine group (~9.7) dictates protonation states, affecting solubility and reactivity. Under acidic conditions (pH <4), the compound forms stable hydrochloride salts .
- Thermal Degradation : Decomposition occurs above 160°C, with melting points reported at ~28°C . Storage at 2–8°C mitigates degradation .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from variations in purity or experimental models. Standardized testing under OECD guidelines is recommended. For example, tyramine analogs show low oral toxicity (Category 4) but potent dermal sensitization (Category 1) . Cross-validation using in vitro assays (e.g., Ames test) clarifies mutagenicity risks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
